5-bromo-N-isopropyl-2-methylbenzenesulfonamide
Overview
Description
5-bromo-N-isopropyl-2-methylbenzenesulfonamide is a chemical compound with the empirical formula C10H14BrNO2S . It has a molecular weight of 292.19 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1=C(S(N)(=O)=O)C=C(C=C1)Br
. This indicates that the compound contains a benzene ring with a bromine atom and a methyl group attached to it, as well as a sulfonamide group. Physical and Chemical Properties Analysis
This compound is a solid compound . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Brominated Flame Retardants
- A review on the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food discusses the need for further research on their occurrence, environmental fate, and toxicity. This review emphasizes the importance of developing optimized analytical methods to include all NBFRs and suggests further research on indoor environments, emission sources, and potential leaching of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Sulfonamide Derivatives
- Another review based on research work introduces the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the versatility and value of sulfonamide derivatives not only in organic syntheses but also in the pharmaceutical industry. This suggests that compounds like 5-bromo-N-isopropyl-2-methylbenzenesulfonamide could have applications in the development of functional molecules and pharmaceuticals (Kaneda, 2020).
Adsorption Studies
- A critical review on adsorption of contaminants from aqueous solutions highlights the inconsistencies and mistakes in the study of adsorption kinetics, isotherms, and thermodynamics, indicating the complexity of understanding the behavior of chemical compounds in environmental matrices. This underscores the importance of accurate experimental designs and methodologies in researching the environmental interactions of brominated and sulfonamide compounds (Tran et al., 2017).
Environmental and Health Considerations
- The review on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) discusses the similarity in toxicity profiles to their chlorinated homologs and emphasizes the need for further research to understand the health effects of these compounds. This highlights potential areas of investigation for related brominated compounds in assessing environmental and health risks (Birnbaum, Staskal, & Diliberto, 2003).
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, 5-bromo-N-isopropyl-2-methylbenzenesulfonamide is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The compound is also classified as a combustible, acute toxic Cat.3, indicating that it can cause chronic effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .
Properties
IUPAC Name |
5-bromo-2-methyl-N-propan-2-ylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-7(2)12-15(13,14)10-6-9(11)5-4-8(10)3/h4-7,12H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUHMFBRNVBBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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